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For Researchers, Scientists, and Drug Development Professionals

Fulminic acid (HCNO) is a molecule of significant historical and chemical interest.[1] Its unique

quasilinear/quasibent nature presents a considerable challenge for computational chemistry

methods, making it an excellent benchmark for evaluating the performance of Density

Functional Theory (DFT) functionals.[1][2][3] This guide provides an objective comparison of

various DFT functionals for calculations on fulminic acid, supported by experimental and high-

level computational data.

The Challenge of Modeling Fulminic Acid
The equilibrium structure and vibrational frequencies of fulminic acid are highly sensitive to

the chosen computational method, including both the orbital basis set and the electron

correlation method.[1][2] The molecule has an extremely flat H–C–N bending potential, which is

often misrepresented by many DFT functionals.[4][5][6] This leads to difficulties in determining

whether the equilibrium structure is linear or bent.[1][4][7] High-accuracy coupled-cluster

calculations, specifically AE-CCSDTQ(P)/CBS + MVD1, have established a linear equilibrium

structure for fulminic acid, providing a reliable benchmark for evaluating DFT methods.[8]

Data Presentation: Performance of DFT Functionals
The following tables summarize the performance of a selection of DFT functionals in predicting

key properties of fulminic acid. The data is compared against high-accuracy reference values.
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The selection of functionals aims to represent different rungs of "Jacob's Ladder" of DFT

approximations.

Table 1: Geometric Parameters of Fulminic Acid

Functional r(C-H) (Å) r(C-N) (Å) r(N-O) (Å) ∠(H-C-N) (°)

Reference 1.064 1.163 1.200 180.0

B3LYP

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

178.8 (with

D3/def2-TZVP)

[1]

B3LYP-D3BJ

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

Linear[1]

M06-2X

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

Linear[1]

SOGGA11
RMSD = 0.0086

Å

τ-HCTH
RMSD = 0.0088

Å

TPSSh
RMSD = 0.0054

Å

DSD-PBEP86
RMSD = 0.0032

Å

Root-mean-square deviations (RMSDs) for bond distances are from a study evaluating 52

functionals.[9]

Table 2: Harmonic Vibrational Frequencies of Fulminic Acid (cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046562/
https://www.researchgate.net/publication/390848489_Tests_of_the_DFT_Ladder_for_the_Fulminic_Acid_Challenge
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional ω₁ (C-H str) ω₂ (C-N str) ω₃ (N-O str)
ω₄ (C-N-O
bend)

ω₅ (H-C-N
bend)

Reference 3537.4 2301.6 1258.4 537.7 341.3

B3LYP

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

241[1]

B3LYP-D3BJ

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

268[1]

M06-2X

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

Data not

available in

snippets

398[1]

Table 3: Energetic Properties of Fulminic Acid

Functional
HCN–O Dissociation
Energy (kcal/mol)

Barrier to Linearity
(kcal/mol)

Reference -2.5 0.0

Various Functionals

High-ranking DFT functionals

produce the smallest errors.[1]

[7][9]

Many functionals incorrectly

predict a bent structure.[1][4]

[7]

A comprehensive study of 473 DFT functionals revealed that while higher-ranking functionals

often perform better for energetic properties like dissociation energy, lower-rung functionals can

provide more accurate predictions for geometric parameters and vibrational frequencies.[1][4]

[9] This highlights the inconsistent performance of the DFT ladder for this challenging molecule.

[1][7][10]

Experimental and Computational Protocols
The benchmark data presented here is derived from a comprehensive study that utilized a wide

array of DFT functionals.[1][4][6] The general workflow for such a computational benchmarking
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study is outlined below.

Computational Methodology:

Software: Quantum chemistry packages such as Psi4 and Q-Chem are commonly used for

these calculations.[7]

Basis Sets: A variety of basis sets are employed to assess their impact on the results.

Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ).[1][9][11] For the

reference calculations, the cc-pVXZ (X = 2–6) and cc-pCVXZ (X = 2–5) series of basis sets

were used to approach the complete basis set (CBS) limit.[1]

Functionals: A vast number of DFT functionals across all rungs of Jacob's Ladder (LDA,

GGA, meta-GGA, hybrid, and double-hybrid) are typically evaluated.[1]

Geometry Optimization: For each functional, geometry optimizations are performed starting

from both bent and linear initial structures to locate the true minimum energy conformation.

[8]

Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized

geometries to confirm them as true minima (no imaginary frequencies) and for comparison

with experimental or high-level theoretical data.[1]

Reference Method: The high-accuracy reference data for geometry and vibrational

frequencies were obtained using the AE-CCSDTQ(P)/CBS + MVD1 method, which is

considered to be highly accurate for this system.[8]

Visualization of the Benchmarking Workflow
The following diagram illustrates the typical workflow for benchmarking DFT functionals for a

specific molecule like fulminic acid.
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Caption: Workflow for benchmarking DFT functionals.

Conclusion
The calculation of fulminic acid properties is a stringent test for modern DFT functionals. The

available data indicates that there is no single "best" functional that accurately predicts all

properties simultaneously. Higher-rung functionals may be more suitable for energetic

calculations, while lower-rung functionals can sometimes provide better results for geometries

and vibrational frequencies. Researchers should carefully consider the specific properties of

interest when selecting a DFT functional for studies involving fulminic acid or molecules with

similar electronic complexities. The addition of dispersion corrections can also influence the

results and should be considered.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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